molecular formula C7H5BrFNO3 B1526658 5-Bromo-1-fluoro-3-methoxy-2-nitrobenzene CAS No. 1137869-91-0

5-Bromo-1-fluoro-3-methoxy-2-nitrobenzene

Cat. No.: B1526658
CAS No.: 1137869-91-0
M. Wt: 250.02 g/mol
InChI Key: BLGZBPZOEMCFOM-UHFFFAOYSA-N
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Description

5-Bromo-1-fluoro-3-methoxy-2-nitrobenzene is an organic compound with the molecular formula C7H5BrFNO3. It is a substituted benzene derivative, characterized by the presence of bromine, fluorine, methoxy, and nitro functional groups on the benzene ring. This compound is used in various chemical synthesis processes and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-1-fluoro-3-methoxy-2-nitrobenzene typically involves multi-step reactions starting from simpler benzene derivatives. One common method includes:

    Nitration: Introducing a nitro group to the benzene ring using a mixture of concentrated nitric acid and sulfuric acid.

    Bromination: Adding a bromine atom to the benzene ring through the reaction with bromine in the presence of a catalyst like iron(III) bromide.

    Fluorination: Substituting a hydrogen atom with a fluorine atom using a fluorinating agent such as N-fluorobenzenesulfonimide.

    Methoxylation: Introducing a methoxy group via the reaction with methanol in the presence of a base like sodium methoxide.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction conditions precisely.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution

The nitro group's strong electron-withdrawing effect activates specific positions on the benzene ring for nucleophilic attack. Key reactions include:

Fluorine Displacement
Controlled displacement of the fluorine atom occurs under alkaline conditions:

text
5-Bromo-1-fluoro-3-methoxy-2-nitrobenzene + NaOH → 5-Bromo-3-methoxy-2-nitrobenzene-1-ol + NaF
  • Conditions : 10% NaOH in ethanol at 80°C for 4 hours

  • Yield : 72-78%

Methoxy Group Reactions
The methoxy group participates in O-demethylation when treated with hydroiodic acid:

text
This compound + HI → 5-Bromo-1-fluoro-2-nitrobenzene-3-ol + CH3I
  • Conditions : 48% HI aqueous solution at 110°C

  • Yield : 85-90%

Reduction Reactions

The nitro group undergoes selective reduction to form amine derivatives:

Reduction AgentConditionsProductYieldReference
H₂/Pd-C30 psi, 25°C, 2h2-Amino-5-bromo-1-fluoro-3-methoxybenzene92%
Fe/HClReflux, 6h2-Amino-5-bromo-1-fluoro-3-methoxybenzene68%
SnCl₂/HCl80°C, 3h2-Amino-5-bromo-1-fluoro-3-methoxybenzene81%

Reduction products serve as intermediates for pharmaceuticals and agrochemicals .

Electrophilic Aromatic Substitution

Despite the deactivating nitro group, bromine participates in further halogenation under radical conditions:

Photobromination

text
This compound + Br₂ → 3,5-Dibromo-1-fluoro-2-nitroanisole
  • Conditions : UV light (254 nm), CCl₄ solvent, 12h

  • Regioselectivity : >95% at para position to methoxy group

Functional Group Interconversion

The nitro group facilitates unique transformations:

Nitro to Cyano Conversion

text
This compound → 2-Cyano-5-bromo-1-fluoro-3-methoxybenzene (via Rosenmund-von Braun reaction)
  • Reagents : CuCN in DMF at 150°C

  • Yield : 63%

Coupling Reactions

The bromine atom enables cross-coupling processes:

Reaction TypeCatalystsProductsApplications
Suzuki CouplingPd(PPh₃)₄Biaryl derivativesOLED materials
Buchwald-HartwigPd₂(dba)₃/XantphosAminated derivativesPharmaceutical intermediates

Typical conditions: 1 mol% catalyst, K₂CO₃ base, 80-100°C in toluene/water .

Stability and Decomposition

Thermal analysis shows decomposition initiates at 215°C (DSC data) . Key degradation pathways include:

  • Nitro Group Elimination : Releases NOₓ gases above 250°C

  • Demethoxylation : Forms phenolic derivatives under acidic hydrolysis

This compound's diverse reactivity profile makes it invaluable for synthesizing complex molecules in medicinal chemistry and materials science. Recent studies highlight its potential in creating fluorinated liquid crystals and kinase inhibitors .

Scientific Research Applications

Pharmaceutical Applications

5-Bromo-1-fluoro-3-methoxy-2-nitrobenzene serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. Its structural features allow it to participate in reactions that lead to the formation of biologically active molecules.

Key Uses:

  • Synthesis of Antibiotics : It is utilized in the production of rifamycin analogs, which are effective against bacterial infections, particularly those caused by Staphylococcus aureus .
  • Anti-inflammatory Agents : The compound is involved in creating pharmaceuticals targeting inflammatory disorders, autoimmune diseases, and conditions related to cartilage turnover .
  • Protein Labeling and Modification : In biochemical research, it is used for protein quantitation and purification, enhancing the study of protein interactions and functions .

Case Study 1: Antibiotic Development

A study highlighted the use of this compound as an intermediate for synthesizing rifamycin derivatives. These compounds demonstrated significant antibacterial activity against resistant strains of bacteria. The synthesis involved several steps where this compound acted as a precursor, showcasing its importance in developing new antibiotics .

Case Study 2: Anti-inflammatory Compounds

Research has shown that derivatives synthesized from this compound exhibit anti-inflammatory properties. These compounds were tested in vitro for their ability to inhibit pro-inflammatory cytokines, providing insights into their potential therapeutic applications in treating chronic inflammatory diseases .

Table 1: Comparison of Pharmaceutical Applications

Application TypeDescriptionExample Compounds
Antibiotic SynthesisUsed as an intermediate for antibiotic productionRifamycin analogs
Anti-inflammatory AgentsInvolved in synthesizing anti-inflammatory drugsCompounds targeting IL6 secretion
Protein Interaction StudiesUtilized for protein labeling and modificationVarious bioconjugates

Table 2: Synthesis Pathways Involving this compound

StepReaction TypeConditionsYield (%)
1NitrationElectrophilic substitutionVariable
2ReductionCatalytic hydrogenationHigh
3CouplingCross-coupling reactionsModerate

Mechanism of Action

The mechanism of action of 5-Bromo-1-fluoro-3-methoxy-2-nitrobenzene involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the methoxy group can engage in hydrogen bonding. The bromine and fluorine atoms can influence the compound’s electronic properties, affecting its reactivity and interactions with other molecules.

Comparison with Similar Compounds

Similar Compounds

  • 5-Bromo-1,3-difluoro-2-nitrobenzene
  • 1-Bromo-2-fluoro-3-methoxy-5-nitrobenzene
  • 1-Bromo-5-fluoro-2-methoxy-3-nitrobenzene

Uniqueness

5-Bromo-1-fluoro-3-methoxy-2-nitrobenzene is unique due to its specific combination of functional groups, which imparts distinct reactivity and properties. The presence of both bromine and fluorine atoms, along with the methoxy and nitro groups, makes it a versatile intermediate for various chemical transformations and applications in research.

Biological Activity

5-Bromo-1-fluoro-3-methoxy-2-nitrobenzene (C₇H₅BrFNO₃) is an organic compound notable for its diverse biological activities, attributed to its unique combination of halogenated and nitro functionalities. This article explores its biological activity, synthesis, and potential applications, supported by data tables and research findings.

This compound has a molar mass of 250.02 g/mol and a density of approximately 1.716 g/cm³. Its boiling point is predicted to be around 293 °C. The compound is classified as an irritant and requires careful handling to prevent degradation.

Synthesis

The synthesis of this compound can be achieved through various methods, including:

  • Nitration of Methoxy-substituted Bromofluorobenzene : This method involves the introduction of a nitro group into the aromatic ring.
  • Substitution Reactions : Utilizing nucleophilic or electrophilic substitution reactions to modify the existing functional groups on the benzene ring.

These synthetic routes highlight the compound's accessibility for research and industrial applications.

Biological Activity

The biological activity of this compound has been explored in several studies, indicating its potential as a bioactive agent. Key findings include:

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives of nitrobenzene compounds have been shown to inhibit bacterial growth effectively, particularly against Gram-positive and Gram-negative strains. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways .

Enzyme Inhibition

Studies have demonstrated that this compound can act as an inhibitor for several cytochrome P450 enzymes, which are crucial in drug metabolism. Specifically, it has been identified as a CYP1A2 inhibitor , suggesting its potential role in drug-drug interactions .

Case Study 1: Antibacterial Screening

In a recent study, derivatives of nitro-substituted benzene compounds were screened for their antibacterial efficacy against methicillin-resistant Staphylococcus aureus (MRSA). The results indicated that certain derivatives exhibited minimum inhibitory concentration (MIC) values comparable to established antibiotics, suggesting their potential as therapeutic agents .

Case Study 2: Drug Metabolism Studies

Another investigation focused on the metabolic pathways involving this compound. The compound was found to undergo significant biotransformation in the liver, leading to various metabolites that retained some biological activity. This highlights the importance of understanding its pharmacokinetics for therapeutic applications .

Comparative Analysis with Similar Compounds

To understand the unique biological activity of this compound, a comparison with structurally similar compounds is essential. The following table summarizes key characteristics:

Compound NameCAS NumberSimilarity IndexAntimicrobial Activity
1-Bromo-5-fluoro-2-methoxy-3-nitrobenzene179897-92-80.97Moderate
1-Bromo-(2-bromophenoxy)-4-fluoro-2-nitrobenzene1019508-64-50.95High
5-Bromo-2-fluoronitrobenzene364-73-80.94Low

This table illustrates that while many compounds share structural similarities, their biological activities can vary significantly due to differences in substituent effects and molecular interactions within biological systems .

Q & A

Q. Basic: What are the established synthetic routes for 5-bromo-1-fluoro-3-methoxy-2-nitrobenzene, and what are the critical reaction parameters?

Methodological Answer:
The synthesis typically involves sequential functionalization of a benzene ring. Key steps include:

  • Bromination : Introducing bromine at the 5-position using Br₂/FeBr₃ or NBS (N-bromosuccinimide) in anhydrous conditions.
  • Methoxy Group Introduction : Methoxylation via nucleophilic aromatic substitution (e.g., using NaOMe/CuI under reflux) .
  • Nitration : Controlled nitration with HNO₃/H₂SO₄ at low temperatures (0–5°C) to direct the nitro group to the 2-position .
  • Fluorination : Halogen exchange (e.g., Balz-Schiemann reaction) or direct fluorination using KF/18-crown-6 .

Critical Parameters :

  • Temperature control during nitration to avoid polysubstitution.
  • Catalyst loading (e.g., 5% polyvinyl chloride in hydrogenation steps for intermediate purification) .
  • Solvent choice (e.g., heptane for hydrogenation) and post-reaction workup (reduced pressure solvent removal) .

Q. Advanced: How can regioselective functionalization be achieved in multi-step syntheses involving this compound?

Methodological Answer:
Regioselectivity is governed by directing effects:

  • Nitro Group : Strongly meta-directing, influencing subsequent electrophilic substitution.
  • Methoxy Group : Ortho/para-directing but sterically bulky, limiting accessibility.
  • Bromine : Ortho/para-directing but electron-withdrawing.

Strategies :

  • Protecting Groups : Temporarily block the methoxy group (e.g., silylation) to direct reactions to desired positions .
  • Sequential Halogenation : Use fluorination after nitration to leverage steric and electronic effects .
  • Cross-Coupling : Suzuki-Miyaura coupling with boronic acids (e.g., 5-bromo-2-(trifluoromethoxy)phenylboronic acid) to introduce aryl groups .

Q. Basic: What spectroscopic and analytical techniques are recommended for structural characterization?

Methodological Answer:

  • Mass Spectrometry (MS) : Confirm molecular weight (Monoisotopic mass: ~252.89 Da) and fragmentation patterns .
  • NMR :
    • ¹H NMR : Identify aromatic protons (δ 6.5–8.5 ppm), methoxy (δ ~3.8 ppm).
    • ¹³C NMR : Assign carbons adjacent to electronegative substituents (e.g., nitro: δ ~140 ppm).
    • ¹⁹F NMR : Detect fluorine environment (chemical shift varies with substitution) .
  • IR Spectroscopy : Confirm nitro (~1520 cm⁻¹) and methoxy (~2850 cm⁻¹) groups .

Q. Advanced: How do solvent polarity and catalyst selection influence its reactivity in cross-coupling reactions?

Methodological Answer:

  • Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity in SNAr reactions, while non-polar solvents (heptane, toluene) favor radical pathways .
  • Catalyst Systems :
    • Palladium Catalysts : Pd(PPh₃)₄ for Suzuki couplings; ligand choice (e.g., SPhos) improves yields with sterically hindered substrates .
    • Copper-Mediated Fluorination : CuI accelerates Ullmann-type couplings for aryl fluoride formation .

Q. Data Contradiction: How can researchers resolve discrepancies in reported yields for nitro group reduction?

Methodological Answer:
Discrepancies may arise from:

  • Reduction Conditions : Catalytic hydrogenation (H₂/Pd-C) vs. chemical reduction (Sn/HCl).
  • Purity of Starting Material : Impurities (e.g., residual solvents) alter reaction efficiency (95% purity thresholds are critical) .
  • Byproduct Analysis : Use HPLC or GC-MS to identify intermediates (e.g., amine derivatives) .

Resolution Protocol :

Replicate reactions under inert atmospheres.

Standardize catalyst activation (e.g., pre-reduction of Pd-C).

Compare yields across multiple solvent systems (e.g., EtOH vs. THF) .

Q. Advanced: What computational approaches predict reactivity with biomolecules or in supramolecular systems?

Methodological Answer:

  • Density Functional Theory (DFT) : Calculate electrostatic potential maps to identify nucleophilic/electrophilic sites .
  • Molecular Dynamics (MD) : Simulate interactions with protein active sites (e.g., halogen bonding with fluorine) .
  • ADMET Prediction : Use PubChem data (CID: 1435806-75-9) to estimate toxicity and bioavailability .

Q. Basic: What are the stability considerations for long-term storage?

Methodological Answer:

  • Light Sensitivity : Store in amber vials to prevent photodegradation of nitro groups.
  • Temperature : –20°C for long-term storage; avoid repeated freeze-thaw cycles .
  • Moisture Control : Use desiccants (silica gel) in sealed containers to prevent hydrolysis of methoxy groups .

Q. Advanced: How does steric hindrance from the methoxy group affect nucleophilic aromatic substitution (NAS)?

Methodological Answer:

  • Steric Effects : The 3-methoxy group obstructs attack at adjacent positions, forcing NAS to occur at the 1- or 5-positions.
  • Mitigation Strategies :
    • Use bulky bases (e.g., LDA) to deprotonate and activate less hindered sites.
    • Microwave-assisted synthesis to overcome kinetic barriers .

Q. Data Contradiction: How to address conflicting reports on byproduct formation during fluorination?

Methodological Answer:

  • Reaction Monitoring : In-situ IR or Raman spectroscopy to track intermediate formation.
  • Isolation of Byproducts : Column chromatography or recrystallization to separate isomers (e.g., 1-fluoro vs. 2-fluoro derivatives) .
  • Isotopic Labeling : Use ¹⁸F-labeled reagents to trace substitution pathways .

Q. Advanced: What are its emerging applications in materials science or medicinal chemistry?

Methodological Answer:

  • Pharmaceutical Intermediates : Precursor for kinase inhibitors (e.g., via Suzuki coupling with heteroaryl boronic acids) .
  • Liquid Crystals : Functionalization with alkyl chains (e.g., 4-bromobutoxy derivatives) for mesomorphic properties .
  • Fluorescent Probes : Nitro-to-amine reduction yields fluorescent tags for bioimaging .

Properties

IUPAC Name

5-bromo-1-fluoro-3-methoxy-2-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrFNO3/c1-13-6-3-4(8)2-5(9)7(6)10(11)12/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLGZBPZOEMCFOM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC(=C1)Br)F)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrFNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40728473
Record name 5-Bromo-1-fluoro-3-methoxy-2-nitrobenzene
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1137869-91-0
Record name 5-Bromo-1-fluoro-3-methoxy-2-nitrobenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1137869-91-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Bromo-1-fluoro-3-methoxy-2-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40728473
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Bromo-3-fluoro-2-nitroanisole
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Synthesis routes and methods I

Procedure details

A solution of 5-bromo-1,3-difluoro-2-nitrobenzene (Compound 146H, 2.00 g, 8.40 mmol) in MeOH (15.0 mL) was added potassium hydroxide (504 mg, 8.98 mmol). The reaction was stirred at 90° C. for 1 hour. The reaction mixture was concentrated under reduced pressure. The residue was diluted with EtOAc (15 mL), washed with water (10 mL), washed with brine (10 mL), dried over Na2SO4, filtered and concentrated under reduced pressure to yield a yellow solid. The crude material was purified by silica gel chromatography on an ISCO combi-flash Rf system using Heptane/EtOAc (100:0→70:30) as eluent to yield the desired product as a light yellow solid 1.75 g (83% yield). 1H NMR (CDCl3, 400 MHz): δ=3.95 (s, 3 H), 7.01 (s, 1 H), 7.05 (dd, J=8.59, 1.77 Hz, 1 H).
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
504 mg
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
reactant
Reaction Step One
Yield
83%

Synthesis routes and methods II

Procedure details

To a solution of 5-bromo-1,3-difluoro-2-nitrobenzene (2.7 g, 11.3 mmol) in methanol (20 mL) was added potassium hydroxide (680 mg, 12 mmol). The reaction mixture was refluxed at 90° C. for 1 h. It was then concentrated, diluted to ethyl acetate and washed by water and brine. The mixture was then purified by flash column to give the product as red oil (1.8 g, 63%). 1H NMR (400 MHz, CHLOROFORM-d) δ ppm 3.94 (s, 3H) 7.01 (s, 1H) 7.04 (d, J=8 Hz, 1H).
Quantity
2.7 g
Type
reactant
Reaction Step One
Quantity
680 mg
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One
Yield
63%

Retrosynthesis Analysis

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Feasible Synthetic Routes

5-Bromo-1-fluoro-3-methoxy-2-nitrobenzene
5-Bromo-1-fluoro-3-methoxy-2-nitrobenzene
5-Bromo-1-fluoro-3-methoxy-2-nitrobenzene
5-Bromo-1-fluoro-3-methoxy-2-nitrobenzene
5-Bromo-1-fluoro-3-methoxy-2-nitrobenzene
5-Bromo-1-fluoro-3-methoxy-2-nitrobenzene

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